5-Bromo-4-(2,3-dihydro-1,4-benzodioxin-6-yl)imidazole-2-carbaldehyde
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Overview
Description
5-Bromo-4-(2,3-dihydro-1,4-benzodioxin-6-yl)imidazole-2-carbaldehyde is a complex organic compound that features a bromine atom, an imidazole ring, and a benzodioxane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-(2,3-dihydro-1,4-benzodioxin-6-yl)imidazole-2-carbaldehyde typically involves multi-step organic reactionsThe reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-(2,3-dihydro-1,4-benzodioxin-6-yl)imidazole-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group yields a carboxylic acid, while reduction yields a primary alcohol. Substitution reactions can introduce a variety of functional groups, leading to a diverse range of derivatives .
Scientific Research Applications
5-Bromo-4-(2,3-dihydro-1,4-benzodioxin-6-yl)imidazole-2-carbaldehyde has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-Bromo-4-(2,3-dihydro-1,4-benzodioxin-6-yl)imidazole-2-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. This can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
4-(2,3-Dihydro-1,4-benzodioxin-6-yl)imidazole-2-carbaldehyde: Lacks the bromine atom, which may affect its reactivity and biological activity.
5-Bromoimidazole-2-carbaldehyde: Lacks the benzodioxane moiety, which may influence its solubility and interaction with biological targets.
Uniqueness
The presence of both the bromine atom and the benzodioxane moiety in 5-Bromo-4-(2,3-dihydro-1,4-benzodioxin-6-yl)imidazole-2-carbaldehyde makes it unique compared to similar compounds. These structural features can enhance its reactivity, solubility, and potential biological activity, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C12H9BrN2O3 |
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Molecular Weight |
309.11 g/mol |
IUPAC Name |
5-bromo-4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-imidazole-2-carbaldehyde |
InChI |
InChI=1S/C12H9BrN2O3/c13-12-11(14-10(6-16)15-12)7-1-2-8-9(5-7)18-4-3-17-8/h1-2,5-6H,3-4H2,(H,14,15) |
InChI Key |
CDFSZOORGFIWRB-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C3=C(NC(=N3)C=O)Br |
Origin of Product |
United States |
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